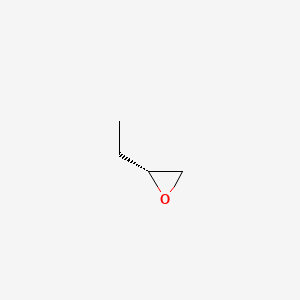

(R)-(+)-1,2-Epoxybutane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-ethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBACIKXCRWGCBB-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315532 | |

| Record name | (2R)-2-Ethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3760-95-0 | |

| Record name | (2R)-2-Ethyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Ethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-ethyl-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-(+)-1,2-Epoxybutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-1,2-Epoxybutane, also known as (2R)-2-ethyloxirane, is a chiral epoxide that serves as a critical building block in asymmetric synthesis.[1] Its strained three-membered ring makes it a reactive intermediate, valuable in the production of enantiomerically pure pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its application in research and development.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its safe handling and effective use in synthesis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O | [1][2] |

| Molecular Weight | 72.11 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [1][4][5][6] |

| Odor | Ethereal, pungent | [4][6][7][8] |

| Boiling Point | 63 °C (lit.) | [6][9][10][11][12] |

| Melting Point | < -60 °C | [4] |

| Density | 0.837 g/mL at 25 °C (lit.) | [9][13][10][12] |

| Refractive Index (n20/D) | 1.386 (lit.) | [9][10][11][12][14] |

| Specific Rotation ([α]20/D) | +10°, neat | [9][14][15] |

| Flash Point | -12 °C (10 °F) to -22 °C (-8 °F) | [4][8][15][16] |

| Solubility | Soluble in water and miscible with most organic solvents.[4][6][7][8] |

Chirality and Optical Activity

The "(R)-(+)-" designation in this compound signifies its stereochemistry. The "(R)" refers to the absolute configuration of the chiral center according to the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). The specific rotation of +10° (neat) is a key physical constant for verifying the enantiomeric purity of a sample.[9][14][15] Its enantiomer, (S)-(-)-1,2-Epoxybutane, exhibits a specific rotation of -10° (neat).[12]

Caption: Interaction of enantiomers with plane-polarized light.

Experimental Protocols

Determination of Specific Rotation

The specific rotation is a fundamental property for characterizing chiral compounds and is determined using a polarimeter.

Methodology:

-

Instrument Calibration: Calibrate the polarimeter using a standard quartz plate or a solvent blank (e.g., ethanol).

-

Sample Preparation: As this compound is a liquid, the measurement can be performed "neat" (without a solvent).[9][14] Ensure the sample is free of any particulate matter.

-

Measurement:

-

Fill a polarimeter cell of a known path length (e.g., 1 dm) with the neat sample, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and record the observed rotation (α) at a specified temperature (typically 20°C) and wavelength (usually the sodium D-line, 589 nm).

-

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × d) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

d is the density of the liquid in g/mL.

-

Safety and Handling

This compound is a highly flammable liquid and vapor.[13][17][18] It is also harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[2][13][17] It is suspected of causing cancer.[2][7][13][17]

Precautions:

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[17]

-

Keep away from heat, sparks, open flames, and other ignition sources.[13][17][18]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17][18]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][13]

Conclusion

The physical properties of this compound, particularly its optical activity, are critical to its identity and application in stereoselective synthesis. This guide provides essential data and procedural insights to support researchers and developers in the effective and safe utilization of this versatile chiral intermediate.

References

- 1. CAS 3760-95-0: (2R)-2-Ethyloxirane | CymitQuimica [cymitquimica.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. 1,2-エポキシブタン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. (++)-1,2-Epoxybutane, 99% Each | Request for Quote | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 6. 1,2-EPOXYBUTANE | 106-88-7 [chemicalbook.com]

- 7. 1,2-Epoxybutane | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2-Epoxybutane (Ethyloxirane) [benchchem.com]

- 9. (R)-(+)-1,2-エポキシブタン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | 3760-95-0 [chemicalbook.com]

- 11. 3760-95-0 | CAS DataBase [m.chemicalbook.com]

- 12. (S)-(-)-1,2-Epoxybutane 98 30608-62-9 [sigmaaldrich.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. 3760-95-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. This compound, 98% | Fisher Scientific [fishersci.ca]

- 16. H58579.03 [thermofisher.com]

- 17. fishersci.nl [fishersci.nl]

- 18. fishersci.com [fishersci.com]

Spectroscopic Data of (R)-(+)-1,2-Epoxybutane: An In-depth Technical Guide

Introduction

(R)-(+)-1,2-Epoxybutane, a chiral epoxide, is a valuable building block in asymmetric synthesis, particularly in the pharmaceutical industry for the construction of stereospecific molecules. Its precise three-dimensional structure necessitates accurate and thorough characterization to ensure the desired stereochemical outcome in subsequent reactions. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the structural elucidation and purity assessment of this compound. This guide provides a comprehensive overview of the ¹H NMR, ¹³C NMR, and IR spectroscopic data of this compound, offering insights into the interpretation of the spectra and outlining standardized protocols for data acquisition.

A fundamental principle in stereochemistry is that enantiomers, such as (R)- and (S)-1,2-epoxybutane, exhibit identical physical and spectroscopic properties in an achiral environment.[1][2] Therefore, standard NMR and IR spectra of the racemic mixture (1,2-epoxybutane) are indistinguishable from those of the individual enantiomers. The data presented herein, sourced from the Spectral Database for Organic Compounds (SDBS) for racemic 1,2-epoxybutane, is thus directly applicable to the (R)-(+)-enantiomer when analyzed in a conventional, achiral solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in an achiral solvent like deuterochloroform (CDCl₃) displays distinct signals for the protons on the epoxide ring and the ethyl side chain. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the constrained geometry of the three-membered ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Hc | ~2.90 | m | - |

| Ha | ~2.75 | m | - |

| Hb | ~2.48 | m | - |

| Hd | ~1.58 | m | - |

| He | ~1.05 | t | 7.4 |

| Data sourced from the Spectral Database for Organic Compounds (SDBS) for 1,2-epoxybutane. |

Interpretation of the ¹H NMR Spectrum:

The protons on the epoxide ring (Ha, Hb, and Hc) appear in the downfield region (2.4-3.0 ppm) due to the deshielding effect of the electronegative oxygen atom.

-

Hc (methine proton at C2): This proton is coupled to the two diastereotopic protons on C1 (Ha and Hb) and the two methylene protons on C3 (Hd), resulting in a complex multiplet.

-

Ha and Hb (methylene protons at C1): These two protons are diastereotopic because of the adjacent chiral center at C2. This means they are in chemically non-equivalent environments and thus have different chemical shifts. They couple with each other (geminal coupling) and with the methine proton Hc (vicinal coupling), leading to complex multiplets.

-

Hd (methylene protons at C3): These protons are adjacent to the chiral center and are also diastereotopic, though their chemical shift difference may be less pronounced. They are coupled to the methine proton Hc and the methyl protons He, resulting in a multiplet.

-

He (methyl protons at C4): These protons are the most upfield and appear as a triplet due to coupling with the adjacent methylene protons (Hd).

The following diagram illustrates the structure of this compound with the proton assignments used in the NMR data interpretation.

Caption: Structure of this compound with proton labeling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the epoxide ring are particularly characteristic.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | ~52.1 |

| C1 | ~47.1 |

| C3 | ~25.9 |

| C4 | ~10.8 |

| Data sourced from the Spectral Database for Organic Compounds (SDBS) for 1,2-epoxybutane. |

Interpretation of the ¹³C NMR Spectrum:

The carbon atoms of the epoxide ring (C1 and C2) are deshielded by the oxygen atom and appear in the 40-60 ppm range, which is typical for epoxides.[3]

-

C2 (methine carbon): This carbon is bonded to the oxygen and the ethyl group, and its chemical shift is the most downfield of the epoxide carbons.

-

C1 (methylene carbon): This carbon is also part of the epoxide ring and is slightly more shielded than C2.

-

C3 and C4 (ethyl group carbons): These carbons appear in the aliphatic region of the spectrum at expected chemical shifts for an ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the characteristic vibrations of the epoxide ring are of primary interest.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~3050 - 2950 | C-H stretch (sp³ and epoxide C-H) | Strong |

| ~1260 | Epoxide ring "breathing" (symmetric stretch) | Strong |

| ~910 | Epoxide ring (asymmetric stretch) | Strong |

| ~830 | Epoxide ring (symmetric C-O-C stretch) | Strong |

| Data interpretation based on Spectroscopy Online.[4] |

Interpretation of the IR Spectrum:

The IR spectrum of an epoxide is characterized by three key absorptions related to the vibrations of the three-membered ring.[4]

-

C-H Stretching: The bands in the 3050-2950 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds on the ethyl group and the epoxide ring.

-

Epoxide Ring Vibrations:

-

The band around 1260 cm⁻¹ is attributed to the symmetric stretching of the entire epoxide ring, often referred to as the "ring breathing" mode.[4]

-

The absorption near 910 cm⁻¹ is due to the asymmetric C-O-C stretching of the epoxide ring.[4]

-

The peak around 830 cm⁻¹ corresponds to the symmetric C-O-C stretching vibration.[4] The presence of these three strong bands is highly indicative of an epoxide functional group.

-

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Workflow: NMR Sample Preparation and Data Acquisition

Caption: A standardized workflow for NMR analysis.

IR Spectroscopy

Workflow: IR Spectrum Acquisition (Neat Liquid)

Caption: A standardized workflow for IR analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable basis for the identification and structural confirmation of this compound. The detailed analysis of ¹H NMR, ¹³C NMR, and IR spectra, coupled with the provided experimental protocols, serves as a valuable resource for researchers, scientists, and drug development professionals working with this important chiral intermediate. Adherence to these standardized methods will ensure the integrity and reproducibility of spectroscopic characterization, a critical aspect of quality control and synthetic chemistry.

References

A Technical Guide to (R)-(+)-1,2-Epoxybutane: Properties, Synthesis, and Applications in Research and Development

Introduction

(R)-(+)-1,2-Epoxybutane, a chiral epoxide, stands as a cornerstone in modern stereoselective organic synthesis. Its value lies not merely in its reactive three-membered oxirane ring, but in the fixed, R-configured stereocenter that allows for the construction of complex, enantiomerically pure molecules. For researchers in pharmaceuticals and advanced materials, mastering the use of such chiral building blocks is fundamental to developing next-generation products where specific stereoisomers dictate biological activity or material properties. This guide provides a comprehensive overview of this compound, from its fundamental identifiers to its sophisticated applications, grounded in established scientific principles and protocols.

Section 1: Chemical Identity and Identifiers

Precise identification is paramount in chemical research and procurement. This compound is distinguished from its enantiomer and its racemic mixture by a unique set of identifiers. The racemic form, 1,2-Epoxybutane, is identified by CAS Number 106-88-7.[1][2][3][4][5]

| Identifier | Value |

| CAS Number | 3760-95-0[2][6][7] |

| IUPAC Name | (2R)-2-ethyloxirane[8] |

| Common Synonyms | (R)-(+)-Ethyloxirane, (2R)-Ethyloxirane |

| Molecular Formula | C₄H₈O[7][8][9] |

| Molecular Weight | 72.11 g/mol [7][9] |

| Canonical SMILES | CC[C@@H]1CO1[2][9] |

| InChI | 1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3/t4-/m1/s1[9] |

| InChIKey | RBACIKXCRWGCBB-SCSAIBSYSA-N[2][8][9] |

Section 2: Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification methods. Its high volatility and low flash point, for instance, necessitate stringent safety protocols.

| Property | Value |

| Appearance | Clear, colorless liquid with a pungent, ethereal odor[1][4][10] |

| Boiling Point | 63 °C (at 760 mmHg)[1][3] |

| Density | 0.837 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.386 |

| Optical Rotation ([α]²⁰/D) | +10° (neat) |

| Flash Point | -12 °C (10 °F)[6] to -22 °C (-8 °F)[1][2][4] |

| Solubility | Soluble in water; miscible with most organic solvents like ethanol and ether[1][4][10] |

Section 3: Synthesis of Enantiopure Epoxides

The synthesis of enantiomerically pure epoxides is a critical objective in organic chemistry, as these compounds serve as versatile intermediates for pharmaceuticals and fine chemicals.[11] The choice of synthetic route is driven by the need to control stereochemistry, which is impossible when using racemic starting materials that yield mixtures of pharmacologically distinct enantiomers. Methodologies generally fall into two categories: asymmetric epoxidation of prochiral olefins or kinetic resolution of racemic epoxides.

Key Synthetic Strategies:

-

Asymmetric Epoxidation: This approach introduces chirality during the formation of the epoxide ring. The Sharpless-Katsuki epoxidation of allylic alcohols is a landmark example, though other methods exist for unfunctionalized alkenes using chiral catalysts.[12] The epoxidation of 1-butene can be achieved using hydrogen peroxide with a phosphotungstic acid catalyst.[13]

-

Kinetic Resolution: This strategy involves the selective reaction of one enantiomer from a racemic mixture, leaving the other, less reactive enantiomer unreacted and thus enantioenriched.[14] Cobalt-based catalysts, for example, have been used for the enantioselective polymerization of racemic epoxides, yielding isotactic polyethers and recovering the unreacted, enantiopure epoxide.[14]

Caption: General workflow for asymmetric epoxidation.

Representative Protocol: Catalytic Oxidation of 1-Butene

The following protocol is a conceptual illustration based on literature for the synthesis of 1,2-epoxybutane.[13] Achieving high enantioselectivity would require the use of a suitable chiral catalyst system.

-

Catalyst Preparation: Prepare the working fluid by mixing the catalyst (e.g., phosphotungstic acid) in an appropriate solvent system (e.g., toluene and tributyl phosphate).[13]

-

Reaction Setup: Charge a high-pressure reactor with the working fluid and 1-butene.

-

Oxidation: Introduce the oxidant, such as 50% hydrogen peroxide, into the reactor.[13]

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 70°C) and pressure (e.g., 0.5 MPa) for a sufficient duration (e.g., 5 hours).[13]

-

Workup and Purification: After the reaction is complete, cool the reactor, vent excess pressure, and isolate the crude product. Purify the this compound using fractional distillation.

-

Characterization: Confirm the identity and enantiomeric excess of the product using techniques such as NMR spectroscopy, gas chromatography (on a chiral column), and polarimetry.

Section 4: Key Reactions and Mechanistic Insights

The synthetic utility of this compound is dominated by its susceptibility to nucleophilic ring-opening reactions . This process is highly valuable because it proceeds with predictable stereochemistry, typically via an Sₙ2 mechanism.

Mechanism: The nucleophile attacks one of the electrophilic carbons of the epoxide ring. In neutral or basic conditions, the attack occurs at the less sterically hindered carbon. The reaction results in an inversion of stereochemistry at the point of attack. This stereospecificity is critical, as it allows the transfer of the epoxide's defined chirality to the resulting product, forming valuable chiral synthons like amino alcohols and diols.[15][16]

Caption: Nucleophilic ring-opening of this compound.

Section 5: Applications in Drug Development and Advanced Materials

The defined stereochemistry of this compound makes it an indispensable tool for researchers.

-

Pharmaceutical Synthesis: It serves as a chiral building block for synthesizing a wide range of Active Pharmaceutical Ingredients (APIs). The epoxide can be opened by various nucleophiles to introduce new functionalities with precise spatial orientation. For instance, it is used as a reagent in the diastereoselective formation of substituted tetrahydropyran-4-ones, which are common scaffolds in medicinal chemistry.[17] The asymmetric aminolysis of epoxides provides a direct route to chiral β-amino alcohols, a motif present in numerous drugs.[15]

-

Advanced Materials: In polymer science, enantiopure epoxides are precursors to stereoregular polymers. Unlike the atactic (non-stereoregular) polymers formed from racemic mixtures, isotactic polyethers synthesized from this compound can exhibit enhanced properties such as crystallinity and thermal stability, making them suitable for specialized applications in foams, elastomers, and biomedical components.[14]

-

Sustainable Chemistry: There is growing interest in using 1,2-epoxybutane as a key intermediate derived from bio-based feedstocks.[18] This approach aligns with green chemistry principles by reducing reliance on petrochemicals and can be applied to the synthesis of biodegradable polymers and other sustainable materials.[18]

Section 6: Safety, Handling, and Storage

This compound is a hazardous substance requiring strict safety protocols. It is highly flammable, toxic, and a suspected carcinogen.[19][20]

| Safety Information | Details |

| GHS Pictograms | Flame (GHS02), Health Hazard (GHS08), Exclamation Mark (GHS07), Corrosion (GHS05) |

| Signal Word | Danger |

| Hazard Statements | H225: Highly flammable liquid and vapor.H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H314: Causes severe skin burns and eye damage.H351: Suspected of causing cancer. |

| Transport | UN Number: 3022; Hazard Class: 3 (Flammable Liquid); Packing Group: II[6][8][10] |

Handling Procedures:

-

Always work in a well-ventilated chemical fume hood.[20]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.[20]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[19]

-

Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[19]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[19]

Storage Requirements:

-

Store in a cool, dry, well-ventilated area designated for flammable liquids.[20]

-

Keep containers tightly closed and store locked up.[19]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[19][21]

Conclusion

This compound is more than a simple reagent; it is a powerful tool for exerting stereochemical control in organic synthesis. Its well-defined identifiers, predictable reactivity, and critical role in producing enantiomerically pure compounds make it invaluable to researchers in drug discovery and materials science. By understanding its properties, synthesis, and handling requirements, scientists can safely and effectively leverage this chiral building block to advance their research and development goals.

References

- 1. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 1,2-Epoxybutane - Wikipedia [en.wikipedia.org]

- 3. 1,2-环氧丁烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,2-Epoxybutane (Ethyloxirane) [benchchem.com]

- 5. 1,2-epoxybutane - Wikidata [wikidata.org]

- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. This compound, 98% | CymitQuimica [cymitquimica.com]

- 10. 1,2-Epoxybutane | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Enantioselective Epoxidation - Buchler GmbH [buchler-gmbh.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. 1,2-EPOXYBUTANE synthesis - chemicalbook [chemicalbook.com]

- 14. Enantioselective Epoxide Polymerization – The Coates Research Group [coates.chem.cornell.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. This compound | 3760-95-0 [chemicalbook.com]

- 18. 1,2-Epoxybutane: a Key Intermediate in Bio-based Chemical Synthesis - Nanjing Chemical Material Corp. [njchm.com]

- 19. fishersci.com [fishersci.com]

- 20. Safety Considerations Associated with 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]

- 21. 1,2-EPOXYBUTANE | 106-88-7 [chemicalbook.com]

(R)-(+)-1,2-Epoxybutane: A Comprehensive Guide to Chemical Stability and Optimized Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-1,2-Epoxybutane, a chiral epoxide, is a critical building block in modern organic synthesis, particularly in the development of pharmaceutical agents and advanced materials.[1][2] Its utility is derived from the inherent reactivity of the strained three-membered ether ring. However, this same reactivity presents significant challenges related to its stability and safe handling. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven protocols for its storage and handling to ensure compound integrity, experimental reproducibility, and personnel safety.

The Chemical Nature of this compound: Reactivity as a Double-Edged Sword

This compound is a colorless, highly flammable, and volatile liquid with a characteristic ethereal odor.[3][4] Its chemical behavior is dominated by the high ring strain of the epoxide functional group, making it susceptible to nucleophilic attack and subsequent ring-opening. This reactivity is the cornerstone of its synthetic value but also the primary driver of its instability.

Understanding the potential reaction pathways is crucial for preventing unintended degradation. The compound is known to react, potentially violently, with a wide range of substances:

-

Acids and Bases: Both can catalyze ring-opening reactions. Acid-catalyzed opening typically involves protonation of the epoxide oxygen, followed by nucleophilic attack at the more substituted carbon.[5]

-

Nucleophiles: Compounds with labile hydrogen atoms, such as water, alcohols, amines, and thiols, can open the epoxide ring.[4][6][7]

-

Oxidizing and Reducing Agents: These can lead to vigorous and potentially hazardous reactions.[3]

A critical, and perhaps most hazardous, degradation pathway is exothermic polymerization .[3][6] This can be initiated by contaminants (especially acids or bases) or elevated temperatures, leading to a rapid increase in heat and pressure that may rupture the storage container.[3][4]

Core Physicochemical Properties

A foundational understanding of the compound's properties is essential for safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O | [8] |

| Molar Mass | 72.11 g·mol⁻¹ | [8] |

| Appearance | Colorless volatile liquid | [1][3] |

| Boiling Point | 63 - 65 °C (145 - 149 °F) | [8] |

| Melting Point | -150 °C (-238 °F) | [8] |

| Density | ~0.837 g/mL at 25 °C | |

| Vapor Pressure | 140 mmHg at 20 °C | [1][6][9] |

| Flash Point | -12 °C to -22 °C (10 °F to -8 °F) | [6][10] |

| Solubility in Water | Soluble (5.9 - 9.5 g/100mL) | [3] |

Factors Influencing Stability: A Mechanistic Perspective

The chemical stability of this compound is not absolute; it is a function of its environment. While stable under ideal conditions, deviations can trigger degradation.[3][11]

Temperature

Heat is a primary antagonist to epoxide stability.

-

Causality: Increased temperature provides the activation energy needed to initiate polymerization. As an exothermic process, this can lead to a thermal runaway reaction where the heat generated further accelerates the polymerization, creating a dangerous feedback loop.[3] It also increases the vapor pressure within the container, elevating the risk of leaks and creating a flammable atmosphere.[12]

Contaminants

Trace amounts of incompatible materials can have a profound destabilizing effect.

-

Causality: Acids, bases, and other nucleophiles act as catalysts or reactants for ring-opening and polymerization.[3][6] For instance, moisture from the atmosphere can slowly hydrolyze the epoxide to 1,2-butanediol, reducing the purity of the material.[6] The presence of strong acids or bases can initiate rapid, uncontrolled polymerization.

Light

While less impactful than temperature or contamination, exposure to UV light can provide energy to form radicals, potentially initiating side reactions.

Atmospheric Exposure

Contact with air introduces two primary risks:

-

Moisture: As mentioned, water can act as a nucleophile, leading to hydrolysis.[6]

-

Oxygen: While less reactive than with other functional groups, prolonged exposure to oxygen, especially in the presence of light or heat, can lead to oxidative degradation products.

The interplay of these factors is visualized below.

References

- 1. 1,2-Epoxybutane (Ethyloxirane) [benchchem.com]

- 2. 1,2-Epoxybutane: a Key Intermediate in Bio-based Chemical Synthesis - Nanjing Chemical Material Corp. [njchm.com]

- 3. 1,2-Epoxybutane | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 1,2-Epoxybutane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 1,2-Epoxybutane - Wikipedia [en.wikipedia.org]

- 9. 1,2-环氧丁烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. H58579.06 [thermofisher.com]

- 11. fishersci.nl [fishersci.nl]

- 12. Safety Precautions When Handling and Storing 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]

A Comprehensive Technical Guide to the Synthesis and Preparation of Enantiopure 1,2-Epoxybutane

Abstract

Enantiomerically pure 1,2-epoxybutane is a critical chiral building block in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its stereocenter dictates the biological activity and pharmacological profile of many drug candidates, making its efficient and selective synthesis a topic of paramount importance for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core methodologies for preparing enantiopure 1,2-epoxybutane. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for leading chemical and biocatalytic strategies, including the Jacobsen-Katsuki asymmetric epoxidation, the hydrolytic kinetic resolution (HKR) employing Jacobsen's cobalt-salen complexes, the Shi asymmetric epoxidation, and enzymatic epoxidation using monooxygenases. This guide is designed to be a practical resource, offering not just procedural steps but also the rationale behind them, thereby empowering researchers to select and optimize the most suitable method for their specific needs.

Introduction: The Significance of Chiral Epoxides

The three-membered ring of an epoxide is a highly strained and reactive functional group, making it a versatile intermediate in organic synthesis. When this ring incorporates a stereocenter, as in 1,2-epoxybutane, the two enantiomers can exhibit dramatically different biological activities. This principle is a cornerstone of modern pharmacology, where the development of enantiopure drugs is often essential to maximize therapeutic efficacy and minimize off-target effects. Enantiopure 1,2-epoxybutane serves as a precursor to a variety of chiral molecules, including amino alcohols, diols, and other functionalized compounds that are integral to the structure of numerous active pharmaceutical ingredients.[1][2]

The challenge, therefore, lies in the development of synthetic methods that can selectively produce one enantiomer over the other with high fidelity. This guide will explore the most powerful and widely adopted strategies to achieve this goal.

Asymmetric Epoxidation of 1-Butene: A Direct Approach

The most direct route to enantiopure 1,2-epoxybutane is the asymmetric epoxidation of its corresponding alkene, 1-butene. This approach involves the use of a chiral catalyst to control the facial selectivity of the oxygen atom transfer to the double bond.

The Jacobsen-Katsuki Epoxidation

A landmark achievement in asymmetric catalysis, the Jacobsen-Katsuki epoxidation provides a robust method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese(III)-salen complex.[3][4][5] The catalyst, often referred to as Jacobsen's catalyst, is readily prepared and can be used in catalytic amounts with a stoichiometric oxidant.[6][7][8][9]

The choice of the (R,R) or (S,S) enantiomer of the salen ligand dictates the absolute stereochemistry of the resulting epoxide. The bulky tert-butyl groups on the salicylaldehyde portion of the ligand create a chiral pocket around the manganese center, sterically directing the approach of the alkene. The use of a co-catalyst, such as N-methylmorpholine N-oxide (NMO), can enhance the reaction rate and turnover number of the catalyst. Sodium hypochlorite (bleach) is a common and inexpensive terminal oxidant for this reaction.[7]

The mechanism of the Jacobsen-Katsuki epoxidation is believed to involve a high-valent manganese(V)-oxo species as the active oxidant. The catalytic cycle can be visualized as follows:

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

-

Catalyst Preparation: The (R,R)- or (S,S)-Jacobsen's catalyst is either purchased or prepared according to literature procedures.[8][9]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Jacobsen's catalyst (1-5 mol%).

-

Solvent and Additives: Add a suitable solvent, such as dichloromethane (CH₂Cl₂), and N-methylmorpholine N-oxide (NMO) (1.5 equivalents).

-

Substrate Addition: Cool the mixture to 0 °C and bubble 1-butene gas through the solution or add a pre-condensed solution of 1-butene (1.0 equivalent).

-

Oxidant Addition: Slowly add a buffered solution of sodium hypochlorite (bleach, 1.5 equivalents) over 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) of aliquots.

-

Work-up: Upon completion, separate the organic layer. Wash the organic layer sequentially with saturated aqueous Na₂SO₃, saturated aqueous NaCl (brine), and dry over anhydrous Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure. The crude epoxide can be purified by distillation or flash column chromatography on silica gel.

-

Analysis: Determine the yield and enantiomeric excess (ee) by chiral GC analysis.

Shi Asymmetric Epoxidation

The Shi asymmetric epoxidation utilizes a chiral ketone catalyst derived from fructose in combination with a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone®), to achieve enantioselective epoxidation.[10][11][12] This organocatalytic approach offers an alternative to metal-based catalysts.

The chiral fructose-derived ketone generates a chiral dioxirane in situ upon reaction with Oxone. This dioxirane is the active epoxidizing agent. The reaction is typically performed under basic conditions (pH ~10.5) to favor the formation of the dioxirane and minimize side reactions.[10][11] The stereochemical outcome is determined by the facial bias imposed by the chiral catalyst during the oxygen transfer.

The key steps in the Shi epoxidation are the formation of the chiral dioxirane and the subsequent oxygen transfer to the alkene.

Caption: Simplified catalytic cycle of the Shi asymmetric epoxidation.

-

Catalyst Preparation: The Shi catalyst is either purchased or synthesized from D-fructose.

-

Reaction Setup: In a round-bottom flask, dissolve the Shi catalyst (20-30 mol%) in a mixture of acetonitrile (CH₃CN) and dimethoxymethane (DMM).

-

Buffer and Substrate: Add an aqueous buffer solution (e.g., K₂CO₃/EDTA) to maintain a pH of approximately 10.5. Cool the mixture to 0 °C and introduce 1-butene (1.0 equivalent).

-

Oxidant Addition: Slowly add a solution of Oxone® (1.5 equivalents) in the same buffer over a period of 1-2 hours.

-

Reaction Monitoring: Follow the reaction progress by GC or TLC.

-

Work-up: After the reaction is complete, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic phase and purify the resulting epoxide by distillation or flash chromatography.

-

Analysis: Determine the yield and enantiomeric excess by chiral GC.

Kinetic Resolution of Racemic 1,2-Epoxybutane: A Selective Transformation

An alternative and highly effective strategy for obtaining enantiopure epoxides is through the kinetic resolution of a racemic mixture. In this approach, a chiral catalyst selectively reacts with one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus enriched.

Hydrolytic Kinetic Resolution (HKR) with (salen)Co(III) Complexes

The Jacobsen hydrolytic kinetic resolution (HKR) is a powerful and practical method for resolving terminal epoxides.[13][14][15][16] It employs a chiral (salen)Co(III) complex as the catalyst and water as the nucleophile. This reaction yields both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric purity.[13]

The chiral (salen)Co(III) catalyst activates one enantiomer of the epoxide towards nucleophilic attack by water at a much faster rate than the other.[14] The use of approximately 0.5 equivalents of water is crucial for achieving high enantiomeric excess of the recovered epoxide, as this ensures that only one enantiomer is consumed. The catalyst loading is typically low (0.2-2.0 mol%), and the reaction can often be run without additional solvent.[13]

The HKR is believed to proceed through a cooperative bimetallic mechanism where one cobalt complex acts as a Lewis acid to activate the epoxide, and a second cobalt complex delivers the hydroxide nucleophile.

Caption: Conceptual workflow of the Hydrolytic Kinetic Resolution.

-

Catalyst Activation: The (salen)Co(II) precatalyst is oxidized to the active (salen)Co(III) species, typically by air in the presence of a proton source like acetic acid.

-

Reaction Setup: In a flask, combine racemic 1,2-epoxybutane (1.0 equivalent) and the (salen)Co(III) catalyst (0.2-2.0 mol%).

-

Water Addition: Cool the mixture to 0 °C and add water (0.5-0.55 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the conversion and enantiomeric excess of the epoxide by chiral GC.

-

Work-up and Purification: Once the desired conversion is reached, the unreacted epoxide can be directly isolated by distillation from the reaction mixture. The 1,2-butanediol product remains as a less volatile residue.

-

Catalyst Recovery: The catalyst can often be recovered and reused.[13]

Biocatalytic Synthesis: The Green Chemistry Approach

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods.[17] Enzymes, such as monooxygenases, can catalyze the epoxidation of alkenes with high enantioselectivity under mild reaction conditions.[18][19]

Whole-Cell Epoxidation with Pseudomonas species

Certain strains of bacteria, such as Pseudomonas putida, possess monooxygenase enzymes that can epoxidize a range of alkenes, including 1-butene.[1][20] These reactions are typically carried out using whole cells, which contain the necessary enzymes and cofactors.

The use of whole cells circumvents the need for enzyme purification and cofactor regeneration, making the process more cost-effective. The bacteria are grown in a suitable medium to induce the expression of the desired monooxygenase. The reaction is then carried out by incubating the cells with the substrate in an aqueous buffer. The enantioselectivity is determined by the specific enzyme present in the microbial strain.

-

Cell Culture: Grow a culture of a suitable bacterial strain (e.g., Pseudomonas putida) in an appropriate growth medium until it reaches the desired cell density. Induce the expression of the monooxygenase if necessary.

-

Cell Harvesting and Preparation: Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate buffer). Resuspend the cells in the same buffer to a specific concentration.

-

Reaction: Transfer the cell suspension to a sealed reaction vessel. Introduce 1-butene as a gas or a solution in a water-miscible solvent.

-

Incubation: Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 24-48 hours).

-

Extraction: After the reaction, extract the 1,2-epoxybutane from the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: Dry the organic extract, remove the solvent, and purify the epoxide if necessary. Determine the yield and enantiomeric excess by chiral GC.

Data Summary and Comparison of Methods

| Method | Catalyst | Oxidant/Reagent | Typical ee (%) | Yield (%) | Key Advantages | Key Disadvantages |

| Jacobsen-Katsuki Epoxidation | Chiral (salen)Mn(III) | NaOCl, m-CPBA | >90 | 40-80 | Broad substrate scope, high ee. | Requires stoichiometric oxidant. |

| Shi Asymmetric Epoxidation | Chiral Fructose-derived Ketone | Oxone® | 80-95 | 50-90 | Organocatalytic, metal-free. | Can require high catalyst loading. |

| Hydrolytic Kinetic Resolution | Chiral (salen)Co(III) | Water | >99 (recovered epoxide) | <50 (epoxide) | Exceptionally high ee, recyclable catalyst. | Theoretical max yield of 50% for one enantiomer. |

| Biocatalytic Epoxidation | Monooxygenase (whole cell) | O₂ | >95 | Variable | Green, mild conditions, high ee. | Can be substrate-specific, lower volumetric productivity. |

Conclusion

The synthesis of enantiopure 1,2-epoxybutane is a well-developed field with several powerful and reliable methods at the disposal of the synthetic chemist. The choice of the optimal method depends on a variety of factors, including the desired scale of the reaction, cost considerations, and the specific enantiomer required. Asymmetric epoxidation methods, such as the Jacobsen-Katsuki and Shi epoxidations, offer direct routes to the chiral product, while the hydrolytic kinetic resolution provides access to exceptionally high enantiomeric purities, albeit with a theoretical yield limitation of 50% for the desired epoxide. Biocatalytic methods represent a growing and environmentally attractive approach, offering high selectivity under mild conditions. By understanding the underlying principles and practical aspects of each of these techniques, researchers in drug development and other fields can confidently and efficiently access this crucial chiral building block for their synthetic endeavors.

References

- 1. Industrial biotechnology of Pseudomonas putida: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalytic conversion of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 4. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [PDF] Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by (salen)Manganese Complexes | Semantic Scholar [semanticscholar.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 11. Shi Epoxidation [organic-chemistry.org]

- 12. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]

- 13. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 15. researchgate.net [researchgate.net]

- 16. Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cib.csic.es [cib.csic.es]

- 19. mdpi.com [mdpi.com]

- 20. Pseudomonas putida as a functional chassis for industrial biocatalysis: From native biochemistry to trans-metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to (R)-(+)-1,2-Epoxybutane: From Procurement to Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-1,2-Epoxybutane (CAS RN: 3760-95-0) is a pivotal chiral building block in modern asymmetric synthesis, valued for its utility in constructing stereochemically defined molecules, particularly within the pharmaceutical industry[1]. As a strained three-membered ring, this epoxide is a versatile electrophile for a variety of nucleophiles, enabling the stereospecific introduction of a C4 chiral unit. This guide provides an in-depth analysis of its commercial availability, quality control verification, practical safety protocols, and strategic applications. Furthermore, it presents a viable, lab-scale synthetic alternative to commercial procurement—the Hydrolytic Kinetic Resolution (HKR) of the racemate—for scenarios requiring customized purity or scale. This document is intended to serve as a comprehensive technical resource, bridging the gap between procurement and successful experimental execution.

Commercial Availability and Strategic Procurement

This compound is readily available from major chemical suppliers, typically offered at high chemical and enantiomeric purity. Procurement decisions should be based on a combination of required purity, scale, and budget.

Key Commercial Suppliers and Product Specifications

The compound is primarily sold by specialty and fine chemical suppliers. Below is a comparative table of offerings from prominent vendors. Pricing is subject to change and should be confirmed directly with the supplier.

| Supplier | Product Number (Example) | Purity Specification | Packaging Sizes | Price (USD, Example) |

| Sigma-Aldrich (Merck) | 532355 | 98% | 5 g | $133.00 |

| Thermo Fisher Scientific | ACROS379010050 | 98% | 1 g, 5 g | $57.00 (for 1 g) |

| TCI America | E0474 | >98.0% (GC), >98.0% (ee) | 1 g, 5 g | Contact for Pricing |

| Alfa Aesar | L14679 | 98% | 1 g, 5 g | Contact for Pricing |

Note: Data compiled from supplier websites in late 2025.[2][3]

Physicochemical Properties for Practical Handling

Understanding the physical properties of this compound is critical for its effective use and storage. It is a colorless, volatile, and highly flammable liquid.[4][5]

| Property | Value | Source |

| Molecular Formula | C₄H₈O | |

| Molecular Weight | 72.11 g/mol | |

| Boiling Point | 63 °C (145 °F) | [6] |

| Density | 0.837 g/mL at 25 °C | |

| Flash Point | -22 °C (-8 °F) | [2][7] |

| Refractive Index | n20/D 1.386 |

Quality Control: Ensuring Enantiomeric and Chemical Purity

While suppliers provide certificates of analysis, independent verification of purity and enantiomeric excess (ee) is a cornerstone of good scientific practice. The low boiling point of this compound necessitates analysis by Gas Chromatography (GC).

Recommended Analytical Technique: Chiral Gas Chromatography

Chiral GC is the definitive method for determining the enantiomeric purity of volatile compounds like 1,2-epoxybutane. It utilizes a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin derivative, which interacts diastereomerically with the enantiomers, leading to different retention times.[8]

Experimental Protocol: Chiral GC Analysis

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrument and column used.

Objective: To resolve and quantify the (R)- and (S)-enantiomers of 1,2-epoxybutane to determine the enantiomeric excess (ee) of a commercial sample.

Instrumentation & Materials:

-

Gas Chromatograph with Flame Ionization Detector (FID).

-

Chiral Capillary Column (e.g., Restek Rt-βDEXse, 30 m x 0.25 mm x 0.25 µm, or similar β-cyclodextrin-based column).

-

High-purity helium or hydrogen as carrier gas.

-

Sample: this compound.

-

Solvent: Dichloromethane or Hexane (high purity).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the epoxide (~1 µL in 1 mL of solvent) in a GC vial. This prevents column overload and detector saturation.

-

Instrument Setup:

-

Injector Temperature: 200 °C.

-

Detector Temperature: 250 °C.

-

Carrier Gas Flow: Set to a constant flow rate (e.g., 1.0 mL/min Helium).

-

Split Ratio: Use a high split ratio (e.g., 100:1) to handle the volatile sample and solvent.

-

-

Oven Temperature Program:

-

Initial Temperature: 40 °C.

-

Hold Time: 5 minutes.

-

Ramp Rate: 2 °C/min.

-

Final Temperature: 100 °C.

-

Final Hold: 2 minutes.

-

Rationale: A low starting temperature and slow ramp are crucial for achieving baseline separation of these highly volatile, low-molecular-weight enantiomers.

-

-

Injection and Data Acquisition: Inject 1 µL of the prepared sample. Record the chromatogram.

-

Data Analysis:

-

Identify the two peaks corresponding to the (R)- and (S)-enantiomers. The major peak should be the (R)-enantiomer.

-

Integrate the area under each peak (Area_R and Area_S).

-

Calculate the enantiomeric excess using the formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

-

In-House Synthesis: The Hydrolytic Kinetic Resolution (HKR) Approach

When commercial sources are insufficient or for large-scale needs, in-house synthesis is a powerful alternative. The Hydrolytic Kinetic Resolution (HKR) of racemic 1,2-epoxybutane is a highly efficient and practical method. It employs a chiral (salen)Co(III) catalyst to selectively hydrolyze one enantiomer (the S-enantiomer), leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity.[9][10][11]

Workflow for Synthesis and Purification

The overall process involves the selective hydrolysis of the racemic starting material, followed by separation of the unreacted epoxide from the diol product.

Caption: Workflow for the Hydrolytic Kinetic Resolution of 1,2-Epoxybutane.

Experimental Protocol: Lab-Scale HKR

This protocol is adapted from established literature procedures for the HKR of terminal epoxides.[9][12]

Objective: To produce this compound with >99% ee from racemic 1,2-epoxybutane.

Materials:

-

Racemic 1,2-epoxybutane (1.0 eq).

-

(R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II), which is oxidized in situ to the active Co(III) species. (0.5 mol%).

-

Glacial Acetic Acid (for in situ oxidation).

-

Deionized Water (0.55 eq).

-

Round-bottom flask, magnetic stirrer.

Procedure:

-

Catalyst Activation: To an oven-dried flask, add the (R,R)-(salen)Co(II) catalyst (0.005 eq). Dissolve it in a minimal amount of toluene and stir in open air for 10-15 minutes. Add one drop of glacial acetic acid to facilitate oxidation to the active Co(III) state, evidenced by a color change from orange/red to dark brown/black.

-

Reaction Setup: Add racemic 1,2-epoxybutane (1.0 eq) to the flask containing the activated catalyst.

-

Hydrolysis: Cool the mixture to 0 °C in an ice bath. Add deionized water (0.55 eq) dropwise. Causality Note: Adding water slowly and at a reduced temperature helps to control the initial exotherm of the reaction.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours. The reaction progress can be monitored by Chiral GC.

-

Isolation: Upon completion (typically ~50% conversion), the desired (R)-epoxide can be directly isolated from the reaction mixture. Due to its low boiling point (63 °C), it is easily separated from the non-volatile (S)-1,2-butanediol and the catalyst via vacuum distillation or by passing the mixture through a short plug of silica gel.

Safe Handling and Storage

Due to its hazardous nature, strict safety protocols must be followed.[4][13] this compound is highly flammable, toxic upon inhalation or skin contact, and a suspected carcinogen.[4][5][14]

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][14] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[4] The use of a flammable storage cabinet is highly recommended.

-

Spill Response: In case of a spill, evacuate the area. Use absorbent, non-combustible material (e.g., vermiculite or sand) to contain the spill. Prevent it from entering drains.

Application in Asymmetric Synthesis

The primary value of this compound lies in its role as a chiral electrophile. Nucleophilic ring-opening reactions proceed with high stereospecificity, typically via an SN2 mechanism, resulting in inversion of configuration at the attacked carbon center. This provides reliable access to a wide range of (R)-2-butanol derivatives.[15]

General Reaction Scheme: Nucleophilic Ring Opening

The epoxide ring is readily opened by a variety of nucleophiles, including amines, azides, alkoxides, and organometallics, to generate valuable chiral intermediates for drug synthesis.[15]

Caption: General pathway for nucleophilic ring-opening of this compound.

This stereospecific transformation is a key step in the synthesis of numerous pharmaceutical agents, where precise control of stereochemistry is essential for biological activity.[1][16] For example, chiral amino alcohols derived from such epoxides are common structural motifs in active pharmaceutical ingredients.

Conclusion

This compound is a commercially accessible and synthetically invaluable chiral synthon. A thorough understanding of its procurement options, coupled with rigorous quality control via methods like chiral GC, is fundamental to its successful application. For specialized needs, the Hydrolytic Kinetic Resolution offers an excellent and practical synthetic alternative. By adhering to stringent safety protocols and leveraging its predictable reactivity, researchers and drug development professionals can effectively utilize this versatile building block to advance the synthesis of complex, enantiopure molecules.

References

- 1. 1,2-Epoxybutane: a Key Intermediate in Bio-based Chemical Synthesis - Nanjing Chemical Material Corp. [njchm.com]

- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Safety Considerations Associated with 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]

- 5. 1,2-Epoxybutane | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 1,2-Epoxybutane - Wikipedia [en.wikipedia.org]

- 8. gcms.cz [gcms.cz]

- 9. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Safety Precautions When Handling and Storing 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Latest Research Progress on 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]

An In-depth Technical Guide to the Safe Handling of 1,2-Epoxybutane for Research and Development

Foreword: The Scientist's Imperative

1,2-Epoxybutane (also known as 1,2-butylene oxide) is a highly reactive and versatile chemical intermediate.[1] Its strained epoxide ring is fundamental to a multitude of ring-opening reactions, making it an invaluable building block in the synthesis of novel polymers, pharmaceuticals, and other complex molecular architectures.[1][2] From its use as a monomer to its role in creating advanced materials like CO2-capturing adsorbents, its utility in the modern laboratory is significant. However, the very reactivity that makes 1,2-epoxybutane so useful also renders it hazardous.[3] This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond mere procedural lists to instill a deep, causal understanding of the necessary safety protocols, ensuring that scientific advancement does not come at the cost of personal or environmental safety.

Hazard Identification and Toxicological Profile: Understanding the Inherent Risks

A thorough understanding of the hazards associated with 1,2-epoxybutane is the bedrock of its safe handling. It is classified as a highly flammable, toxic, and potentially carcinogenic substance.[4][5]

1.1. Primary Health Hazards

1,2-Epoxybutane is harmful if swallowed, inhaled, or in contact with skin.[4][5] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] Prolonged or repeated exposure can lead to adverse health effects, including potential damage to the central nervous system.[3]

-

Inhalation: Vapors can irritate the respiratory system.[6] Acute inhalation exposure in animal studies has resulted in irritation and inflammation of the nasal passageways and lungs.[7] High concentrations can lead to symptoms such as coughing, shortness of breath, headache, and nausea.[8]

-

Dermal Contact: The compound is harmful in contact with skin and can cause irritation.[4][9] Prolonged contact may result in delayed burns.[6] Occlusive contact can lead to severe skin irritation or corrosion.[9]

-

Eye Contact: 1,2-Epoxybutane is a serious eye irritant and can cause severe damage.[4][10] In animal studies, it has been shown to cause corneal injury.[11]

-

Ingestion: Accidental ingestion is harmful and can cause severe health problems.[12] The oral LD50 in rats is 900 mg/kg.[9]

1.2. Carcinogenicity

1,2-Epoxybutane is suspected of causing cancer.[4][5] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[6][7] Studies by the National Toxicology Program (NTP) found clear evidence of carcinogenic activity in male rats, which developed tumors in the nasal cavity and lungs after inhalation exposure.[7][13]

1.3. Physical and Chemical Hazards

-

Flammability: 1,2-Epoxybutane is a highly flammable liquid and vapor, with a very low flash point of approximately -22°C (-8°F).[11][14] Its vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[3][15]

-

Reactivity and Polymerization: As an epoxide, it is highly reactive.[15] It can undergo hazardous polymerization, which can be initiated by heat or contact with catalysts such as acids, bases, anhydrous metal halides, or even charcoal.[11][15] This reaction is exothermic and can lead to a violent rupture of the container.[6] It is also incompatible with strong oxidizing agents.[4]

Quantitative Toxicological Data

| Parameter | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 900 mg/kg | [9] |

| LD50 | Rabbit | Dermal | 1,757 mg/kg | [9] |

| LC50 (4h) | Rat | Inhalation | > 6,300 < 20,000 mg/m³ | [9] |

| LC50 (4h) | Mouse | Inhalation | ~1000 ppm (~2950 mg/m³) | [11] |

Comprehensive Exposure Control and Personal Protection

The principle of ALARA (As Low As Reasonably Achievable) must govern all work with 1,2-epoxybutane. A multi-layered approach, prioritizing engineering controls over personal protective equipment (PPE), is essential.

Hierarchy of Controls for 1,2-Epoxybutane

Caption: The hierarchy of safety controls, prioritizing engineering and administrative measures.

2.1. Engineering Controls

The primary line of defense is to minimize vapor concentration in the workspace.

-

Ventilation: All work with 1,2-epoxybutane must be conducted in a well-ventilated area.[3] A certified chemical fume hood is mandatory for all open-container operations. Local exhaust ventilation systems should be employed to capture vapors at the source.[3]

-

Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition.[4][8] All metal parts of equipment must be grounded to prevent static electricity discharge, which can ignite vapors.[4]

-

Safety Stations: Ensure that eyewash stations and safety showers are located in close proximity to the workstation.[4]

2.2. Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used consistently.

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles.[10] Given the severe eye irritation potential, a face shield (minimum 8 inches) is also required.[10] All eye and face protection must meet appropriate government standards such as OSHA 29 CFR 1910.133 or EN 166 (EU).[4][10]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Gloves must be inspected before use and disposed of properly after.[10] A complete suit protecting against chemicals, such as a flame-retardant, antistatic lab coat, is recommended.[10]

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH/MSHA-approved respirator is necessary.[4] A full-face respirator with multi-purpose combination (US) or type AXBEK (EN 14387) respirator cartridges is recommended.[10] For sole protection, a full-face supplied-air respirator should be used.[10]

2.3. Occupational Exposure Limits

While no official OSHA PEL or ACGIH TLV has been established, manufacturers and other organizations have recommended limits.[11][16] The American Industrial Hygiene Association (AIHA) has a Workplace Environmental Exposure Limit (WEEL) of 2 ppm as an 8-hour time-weighted average.[17]

Field-Proven Handling and Storage Protocols

Adherence to strict protocols is non-negotiable. Every action, from transport to disposal, must be deliberate and informed.

3.1. General Handling Procedures

-

Pre-Use Assessment: Before handling, review the Safety Data Sheet (SDS) and ensure all safety equipment is functional and available.[4] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4]

-

Work Area: Designate a specific area for working with 1,2-epoxybutane. Ensure the area is free of ignition sources such as open flames, hot surfaces, and sparks.[4][10]

-

Dispensing: Use only non-sparking tools when opening or dispensing from containers.[4]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the work area.[12] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[10]

-

Atmosphere: When possible, handle under an inert atmosphere (e.g., nitrogen or argon) to minimize fire risk and degradation.[6]

3.2. Storage Requirements

Improper storage is a common cause of laboratory incidents.

-

Location: Store in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[3][12] The storage area should be fireproof.[6]

-

Containers: Keep containers tightly closed to prevent leakage and vapor escape.[4][10] Containers that have been opened must be carefully resealed and kept upright.[10]

-

Segregation: Store separately from incompatible materials.[6][12] This includes strong oxidizing agents, acids, bases, and other reactive compounds that can induce polymerization.[3][15]

-

Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard warnings.[3]

Key Chemical & Physical Properties for Risk Assessment

| Property | Value | Reference(s) |

| CAS Number | 106-88-7 | [11] |

| Molecular Formula | C₄H₈O | |

| Molecular Weight | 72.11 g/mol | |

| Appearance | Clear, colorless liquid with a pungent, ethereal odor | [6][11] |

| Boiling Point | 63 °C (145 °F) | [8][14] |

| Flash Point | -22 °C (-8 °F) (closed-cup) | [11][14] |

| Vapor Pressure | 140 mmHg at 20 °C | |

| Vapor Density | 2.2 - 2.49 (Air = 1.0) | [10] |

| Explosive Limits | LEL: 1.7% / UEL: 19% | [10][15] |

| Water Solubility | 5.9 g/100mL at 20 °C (moderate) | [6] |

Emergency Response: A Self-Validating System

Preparedness is the key to mitigating the impact of an incident. All personnel must be trained on these procedures.

4.1. Spill Response Protocol

-

Evacuate & Isolate: Immediately evacuate personnel from the spill area.[10] Isolate the area and remove all sources of ignition.[6]

-

Ventilate: Ensure the area is well-ventilated.

-

Don PPE: Before re-entering, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[6]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[10] Use dikes or absorbents to contain the spill. Do not let the product enter drains or sewers.[10][17]

-

Absorption: For small spills, use an inert absorbent material like sand or vermiculite.[6] Collect the material using non-sparking tools and place it into a sealable, labeled container for disposal.[6]

-

Decontamination: Clean the spill area thoroughly with a soap and water solution.[6]

-

Disposal: Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8]

Emergency Spill Response Workflow

Caption: A stepwise workflow for responding to a 1,2-epoxybutane spill.

4.2. First Aid Measures

Immediate action is critical in the event of exposure.

-

Inhalation: Move the person to fresh air immediately.[10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[10]

4.3. Firefighting Procedures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide for small fires.[6][10] Water spray can be used to cool unopened containers, but large amounts of water may be ineffective on the fire itself.[10]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[4][10]

Waste Disposal

All waste containing 1,2-epoxybutane must be treated as hazardous.

-

Product: Unused or surplus material should be disposed of by a licensed professional waste disposal company.[10] Burning in a chemical incinerator equipped with an afterburner and scrubber is a suitable method, but extreme care must be taken due to its high flammability.[10]

-

Containers: Do not reuse empty containers. They retain product residue and can be dangerous.[18] Dispose of contaminated packaging as unused product in accordance with all applicable regulations.[10]

Conclusion

1,2-Epoxybutane is a powerful tool for chemical innovation, but it demands respect and meticulous attention to safety. By integrating the principles of hazard awareness, robust engineering controls, consistent use of personal protective equipment, and emergency preparedness into every workflow, researchers can harness its synthetic potential while ensuring a safe and secure laboratory environment. The causality is clear: understanding the why behind each safety protocol transforms it from a rule to be followed into an integral part of sound scientific practice.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,2-Epoxybutane: a Key Intermediate in Bio-based Chemical Synthesis - Nanjing Chemical Material Corp. [njchm.com]

- 3. Safety Considerations Associated with 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]

- 4. fishersci.com [fishersci.com]

- 5. cpachem.com [cpachem.com]

- 6. 1,2-Epoxybutane | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Safety Precautions When Handling and Storing 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. 1,2-Epoxybutane - Wikipedia [en.wikipedia.org]

- 15. 1,2-EPOXYBUTANE | 106-88-7 [chemicalbook.com]

- 16. 1,2-Epoxybutane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. nj.gov [nj.gov]

- 18. fishersci.nl [fishersci.nl]

Foreword: A Senior Application Scientist's Perspective

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 1,2-Diol synthesis by additions [organic-chemistry.org]

- 7. From 1,2 diols - Wordpress [reagents.acsgcipr.org]

- 8. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]

- 9. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rroij.com [rroij.com]

- 11. gchemglobal.com [gchemglobal.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 16. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. m.youtube.com [m.youtube.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes & Protocols: A Senior Scientist's Guide to the Nucleophilic Ring-Opening of (R)-(+)-1,2-Epoxybutane